molecular formula C18H25ClN2O4S B11124032 {1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone

{1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone

Cat. No.: B11124032
M. Wt: 400.9 g/mol
InChI Key: XJCMBQUGBYXVKT-UHFFFAOYSA-N
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Description

{1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Nucleophilic Substitution:

    Methanone Introduction: The methanone group can be introduced via Friedel-Crafts acylation, using an appropriate acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, {1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with various biological targets, leading to potential therapeutic applications in treating diseases such as cancer and neurological disorders.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of {1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Properties

Molecular Formula

C18H25ClN2O4S

Molecular Weight

400.9 g/mol

IUPAC Name

[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H25ClN2O4S/c1-25-17-8-7-15(12-16(17)19)26(23,24)21-11-5-6-14(13-21)18(22)20-9-3-2-4-10-20/h7-8,12,14H,2-6,9-11,13H2,1H3

InChI Key

XJCMBQUGBYXVKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCC3)Cl

Origin of Product

United States

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